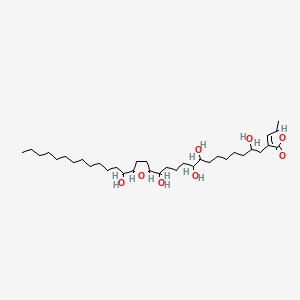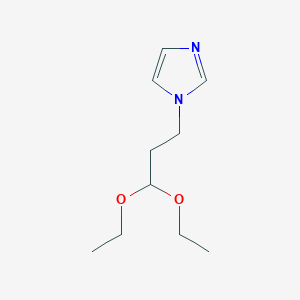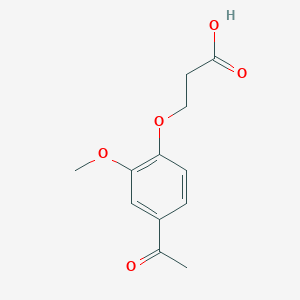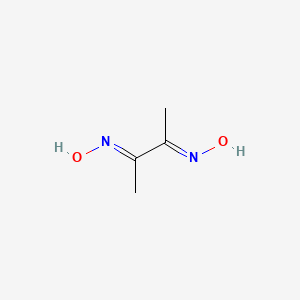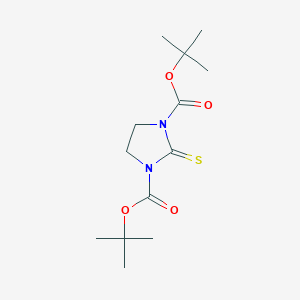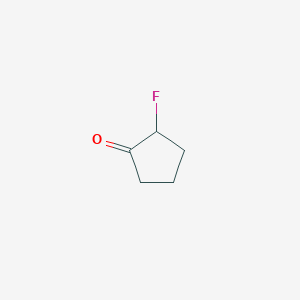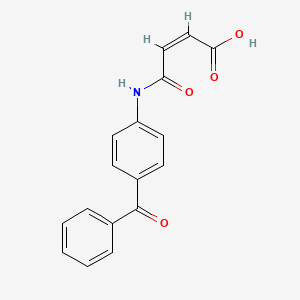
N-(4-benzoylphenyl)maleamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzoylphenyl)maleamic Acid is an organic compound characterized by the presence of a benzoylphenyl group attached to a maleamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)maleamic Acid typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction proceeds through the formation of an intermediate maleamic acid, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-benzoylphenyl)maleamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleimide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The maleamic acid moiety can undergo substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include N-substituted maleimides, hydroxylated derivatives, and various substituted maleamic acids. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Applications De Recherche Scientifique
N-(4-benzoylphenyl)maleamic Acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of photoreactive polymers and nanoparticles.
Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and proteins.
Industry: It finds applications in the production of advanced materials, including adhesives and coatings.
Mécanisme D'action
The mechanism of action of N-(4-benzoylphenyl)maleamic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzoylphenyl group can engage in π-π interactions and hydrogen bonding, while the maleamic acid moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions modulate the activity of the target, leading to desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-benzoylphenyl)maleamic Acid include:
- N-phenylmaleamic Acid
- N-(4-chlorophenyl)maleamic Acid
- N-(4-fluorophenyl)maleamic Acid
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of photoreactive materials .
Propriétés
Numéro CAS |
174603-69-1 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
4-(4-benzoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21) |
Clé InChI |
NOXAGFBCQHLMOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


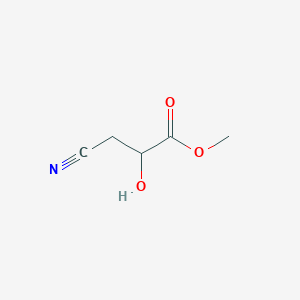
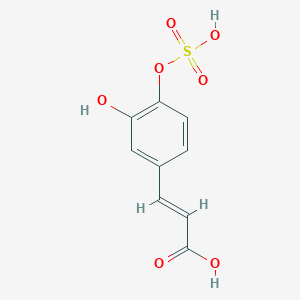
![[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester](/img/structure/B3433149.png)
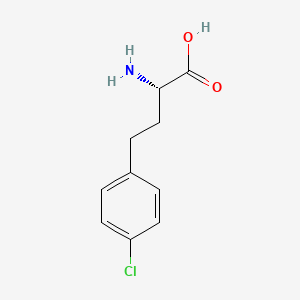
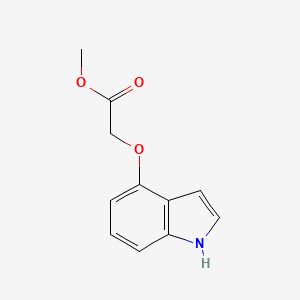
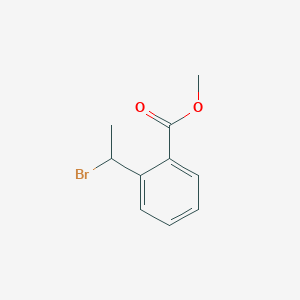
![Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3433180.png)
